molecular formula C6H11FO2 B1265430 Butyl fluoroacetate CAS No. 371-49-3

Butyl fluoroacetate

Cat. No.: B1265430
CAS No.: 371-49-3
M. Wt: 134.15 g/mol
InChI Key: FZXXGBGMLALCIH-UHFFFAOYSA-N
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Description

Butyl fluoroacetate is a useful research compound. Its molecular formula is C6H11FO2 and its molecular weight is 134.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis in Imaging Techniques

Butyl fluoroacetate, specifically in the form of sodium [18F]fluoroacetate, is utilized in medical imaging. In a study, a synthesis method for no-carrier-added sodium [18F]fluoroacetate was developed, facilitating its use in radiopharmacological applications. This compound was studied in rats and tumor-xenografted mice, indicating its potential in diagnostic imaging, particularly in positron emission tomography (PET) scans (Richter et al., 2008).

Antidote Research

Research has been conducted on genetically modifying bacteria with fluoroacetate dehalogenase to protect sheep from fluoroacetate poisoning. This innovative approach utilized strains of Butyrivibrio fibrisolvens transformed with this gene, demonstrating reduced toxicological symptoms in fluoroacetate-poisoned sheep (Gregg et al., 1998).

Toxicology Studies

An extensive review of the toxicology of fluoroacetate (FA) offers insights into its biochemical mechanisms and potential directions for therapy research. This study highlights FA's role in inhibiting the tricarboxylic acid cycle in mammals and discusses potential therapeutic interventions (Goncharov et al., 2006).

Investigation in Bacterial Metabolism

Research on the isolation of bacteria capable of metabolizing fluoroacetate or fluoroacetamide sheds light on how these compounds are utilized by microorganisms. This study contributes to understanding the ecological and biochemical roles of fluoroacetate in various environments (Kelly, 1965).

Biochemical Analysis

Studies on the enzymic hydrolysis of alkyl fluoroacetates and related compounds provide insights into the biochemical properties of these substances. Such research helps in understanding the molecular interactions and potential applications of fluoroacetates in biological systems (Bergmann & Shimoni, 1953).

Cellular Metabolic Pathway Studies

A study on the effects of fluoroacetate on cellular metabolic pathways, particularly in response to its toxicity, contributes to our understanding of how this compound interacts with biological systems. This research is crucial for developing potential treatments for fluoroacetate poisoning (Cox et al., 2020).

Safety and Hazards

Butyl fluoroacetate is classified as highly toxic and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .

Future Directions

The degradation of fluoroacetate, a compound related to butyl fluoroacetate, has been studied extensively . A native bacterium from an Australian bovine rumen was isolated which can degrade fluoroacetate . This bacterium, strain MFA1, degrades fluoroacetate to fluoride ions and acetate . This discovery provides a new opportunity to detoxify fluoroacetate in the rumen . Future research could explore similar microbial solutions for the degradation of this compound.

Mechanism of Action

Target of Action

Butyl fluoroacetate, like other fluoroacetates, primarily targets the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle or citric acid cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP .

Mode of Action

This compound is metabolized into fluoroacetyl-CoA, which then enters the TCA cycle . It is converted into fluorocitrate, a “suicide” substrate for aconitase . Aconitase is an enzyme that catalyzes the stereo-specific isomerization of citrate to isocitrate . When fluorocitrate binds to aconitase, it inhibits the enzyme, disrupting the TCA cycle .

Biochemical Pathways

The disruption of the TCA cycle has significant downstream effects. The TCA cycle is crucial for the production of ATP, the primary energy currency of cells. It also provides precursors for many compounds, including certain amino acids, and is involved in the regulation of several cellular processes . Therefore, the inhibition of the TCA cycle by fluorocitrate can lead to a wide range of biochemical and physiological disturbances.

Pharmacokinetics

It is known that fluoroacetate, the parent compound of this compound, is rapidly absorbed and widely distributed throughout the body . It is metabolized into fluorocitrate, which is responsible for its toxicity . The impact of these ADME properties on the bioavailability of this compound is currently unknown and warrants further investigation.

Result of Action

The primary result of this compound’s action is the disruption of energy metabolism due to the inhibition of the TCA cycle . This can lead to a variety of cellular effects, including energy depletion, disruption of cellular processes, and ultimately cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain microorganisms can degrade fluoroacetate, potentially reducing its toxicity . Additionally, the pH, temperature, and presence of other chemicals in the environment can affect the stability and activity of this compound.

Biochemical Analysis

Biochemical Properties

Butyl fluoroacetate plays a significant role in biochemical reactions by interfering with the tricarboxylic acid (TCA) cycle. It is metabolized to fluoroacetate, which is then converted to fluoroacetyl-CoA. Fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate, a potent inhibitor of aconitase, an enzyme crucial for the TCA cycle. This inhibition disrupts cellular respiration and energy production. This compound interacts with enzymes such as citrate synthase and aconitase, leading to the accumulation of toxic intermediates and the depletion of essential metabolites .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It inhibits the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound can cause neurotoxicity by impairing synaptic transmission and inducing oxidative stress. In hepatocytes, it can lead to liver damage by disrupting mitochondrial function and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to fluoroacetate and subsequent formation of fluorocitrate. Fluorocitrate binds to aconitase, inhibiting its activity and leading to the accumulation of citrate and other TCA cycle intermediates. This inhibition disrupts the TCA cycle, leading to a decrease in ATP production and an increase in ROS. The binding of fluorocitrate to aconitase is a key step in the toxic action of this compound, as it prevents the normal functioning of the TCA cycle and leads to cellular energy depletion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, there is a rapid inhibition of the TCA cycle, leading to a decrease in ATP production and an increase in ROS. Over time, the compound may degrade, leading to a decrease in its toxic effects. Long-term exposure to this compound can result in persistent cellular damage, including mitochondrial dysfunction and oxidative stress. The stability and degradation of this compound in laboratory settings are important factors in determining its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild toxicity, with symptoms such as lethargy and mild organ damage. At higher doses, this compound can cause severe toxicity, leading to symptoms such as convulsions, respiratory distress, and death. The threshold for toxic effects varies among different animal species, with some species being more susceptible to the toxic effects of this compound than others. High doses of this compound can lead to irreversible organ damage and death .

Metabolic Pathways

This compound is involved in metabolic pathways related to the TCA cycle. It is metabolized to fluoroacetate, which is then converted to fluoroacetyl-CoA. Fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate, which inhibits aconitase. This inhibition disrupts the TCA cycle, leading to the accumulation of toxic intermediates and the depletion of essential metabolites. The interaction of this compound with enzymes such as citrate synthase and aconitase is crucial for its toxic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound is distributed to various cellular compartments, including the mitochondria, where it exerts its toxic effects. The compound can also bind to transport proteins, which facilitate its distribution within the cell. The localization and accumulation of this compound within specific tissues and organelles are important factors in determining its toxic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its toxic effects by inhibiting the TCA cycle. The compound can also localize to other cellular compartments, such as the cytoplasm and nucleus, where it may affect other cellular processes. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are important factors in determining its activity and function. The subcellular localization of this compound is crucial for understanding its mechanism of action and toxic effects .

Properties

IUPAC Name

butyl 2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXXGBGMLALCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190595
Record name Butyl fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-49-3
Record name Butyl 2-fluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl fluoroacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl fluoroacetate
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Record name BUTYL FLUOROACETATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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